Product packaging for 5-Bromo-3-(methylsulfonyl)pyridin-2-amine(Cat. No.:CAS No. 1256957-75-1)

5-Bromo-3-(methylsulfonyl)pyridin-2-amine

Cat. No.: B2620852
CAS No.: 1256957-75-1
M. Wt: 251.1
InChI Key: RTFLWLRVBQGAPQ-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Drug Discovery and Agrochemical Development

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital scaffold in the development of pharmaceuticals and agrochemicals. chemsrc.commdpi.com Its structural similarity to benzene, combined with the presence of the nitrogen atom, imparts unique physicochemical properties that are highly advantageous for biological applications. nih.gov The nitrogen atom allows for hydrogen bonding, enhances polarity and aqueous solubility, and provides a site for metabolic transformations, all of which are critical factors in determining a drug's pharmacokinetic profile. chemsrc.comresearchgate.net

The versatility of the pyridine nucleus allows for its incorporation into a wide range of molecular architectures, leading to compounds with broad-spectrum therapeutic activities. senovaph.com Pyridine derivatives are integral components of numerous commercially available drugs, demonstrating efficacy as antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents, among others. nih.gov The pyridine motif can improve the biochemical potency, metabolic stability, and cell permeability of a drug candidate. senovaph.com In agrochemical development, pyridine-based compounds are heavily utilized as insecticides, fungicides, and herbicides. chemsrc.comresearchgate.net The adaptability of the pyridine scaffold as a reactant and a starting material for structural modifications makes it a cornerstone of modern medicinal and agricultural chemistry. chemsrc.comresearchgate.net

Below is an interactive table of notable drugs containing a pyridine scaffold, highlighting their therapeutic applications.

Drug NameTherapeutic Use
Abiraterone Prostate Cancer senovaph.com
Isoniazid Tuberculosis senovaph.com
Omeprazole Gastric Ulcers senovaph.com
Piroxicam Arthritis senovaph.com
Amlodipine Hypertension
Delavirdine HIV/AIDS senovaph.com
Nicotinamide Pellagra (Vitamin B3 deficiency) senovaph.com
Vonoprazan Gastroesophageal Reflux Disease nih.gov

Overview of Halogenated and Sulfonated Pyridines as Bioactive Motifs

The strategic functionalization of the pyridine ring is a key strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of a compound. Halogenation and sulfonation are two common and effective modifications.

Halogenated Pyridines: The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto a pyridine scaffold significantly enhances its utility as a chemical building block. googleapis.com Halopyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. mdpi.comcalpaclab.com The presence of a halogen, such as bromine, provides a reactive handle for cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), which are powerful methods for forming new carbon-carbon bonds. googleapis.com This capability allows chemists to efficiently create large libraries of structurally diverse compounds for biological screening. googleapis.com Furthermore, halogens can influence the electronic properties of the molecule, impact its binding affinity to biological targets, and alter its metabolic stability, often leading to improved drug candidates. mdpi.com

Sulfonated Pyridines: The sulfonyl group (-SO2R) is another important functional motif in drug design. Molecules containing a sulfonyl or sulfonamide group exhibit a wide range of biological activities. researchgate.net The incorporation of a sulfonyl group can increase the polarity of a molecule and its ability to act as a hydrogen bond acceptor, which can enhance its interaction with biological targets like enzymes and receptors. google.com Pyridin-3-ylsulfonyl moieties, for example, are found in bioactive compounds such as the gastric acid blocker Vonoprazan. nih.gov Sulfonated pyridines are explored for their potential in various therapeutic areas, and the development of zwitterionic stationary phases based on pyridine sulfonate betaines for chromatography highlights their unique chemical properties. mdpi.com

Positioning of 5-Bromo-3-(methylsulfonyl)pyridin-2-amine within Pyridinamine Research

Detailed academic research specifically focused on this compound is not extensively available in the public domain. Its chemical structure, featuring a pyridin-2-amine core substituted with both a bromine atom at the 5-position and a methylsulfonyl group at the 3-position, places it at the intersection of several important classes of chemical intermediates.

The pyridin-2-amine core is a common feature in medicinal chemistry. The bromine at the 5-position serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl or alkyl groups to build molecular complexity. mdpi.com The methylsulfonyl group at the 3-position is an electron-withdrawing group that can influence the reactivity of the pyridine ring and provides a potential point of interaction with biological targets through hydrogen bonding.

Given these structural features, this compound is likely synthesized and utilized as a key building block or intermediate in the creation of more complex molecules for screening in drug discovery programs. Its value lies in the combination of a reactive halogen for further diversification and a biologically relevant sulfonyl group on a privileged pyridine scaffold.

Scope and Objectives of Academic Inquiry on this compound

The current scope of academic and industrial inquiry into this compound appears to be centered on its role as a synthetic intermediate rather than as a final bioactive compound itself. The objectives of research involving this compound would likely include:

Development of Novel Synthetic Methodologies: Research may focus on optimizing the synthesis of this compound or using it as a starting material to explore new chemical reactions and synthetic pathways to access novel classes of substituted pyridines.

Scaffold for Combinatorial Chemistry: The compound is an ideal candidate for the generation of chemical libraries. The primary objective here would be to react the bromo-functionalized position with a diverse range of building blocks (e.g., boronic acids) to produce a multitude of derivatives for high-throughput screening against various biological targets.

While direct studies on the biological effects of this compound are not prominent, its structural components suggest that the derivatives synthesized from it could be investigated for a wide range of therapeutic targets, consistent with the broad bioactivity of functionalized pyridinamine derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrN2O2S B2620852 5-Bromo-3-(methylsulfonyl)pyridin-2-amine CAS No. 1256957-75-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methylsulfonylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c1-12(10,11)5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFLWLRVBQGAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(N=CC(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256957-75-1
Record name 5-bromo-3-methanesulfonylpyridin-2-amine
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Chemical Reactivity and Derivatization Strategies of 5 Bromo 3 Methylsulfonyl Pyridin 2 Amine

Reactivity of the Amino Group

The primary amino group at the 2-position of the pyridine (B92270) ring is a key site for nucleophilic reactions, allowing for the introduction of various substituents and the construction of fused heterocyclic systems.

Acylation and Alkylation Reactions

The amino group of 2-aminopyridine (B139424) derivatives readily undergoes acylation with reagents such as acetic anhydride (B1165640) to form the corresponding N-acylpyridines. This reaction is often employed as a protective strategy for the amino group to modulate its reactivity or to introduce specific functionalities. For instance, the acylation of 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride yields N-[5-bromo-2-methylpyridin-3-yl]acetamide mdpi.com. This transformation highlights the typical reactivity of the amino group in such scaffolds.

Alkylation of the amino group provides another avenue for derivatization. While specific examples for 5-Bromo-3-(methylsulfonyl)pyridin-2-amine are not extensively documented, the general reactivity of 2-aminopyridines suggests that this reaction is feasible, leading to the formation of secondary and tertiary amines.

Formation of Heterocyclic Rings via Condensation Reactions

The 2-aminopyridine moiety is a valuable precursor for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines, which are of significant interest in medicinal chemistry. These bicyclic structures are typically formed through condensation reactions between a 2-aminopyridine and an α-haloketone or a related bifunctional electrophile beilstein-journals.orgnih.govorganic-chemistry.orgmdpi.comrsc.org. The reaction proceeds via initial N-alkylation of the amino group followed by an intramolecular cyclization. A variety of catalysts and reaction conditions have been developed to facilitate this transformation, including copper-catalyzed aerobic oxidative processes organic-chemistry.org.

The general synthetic routes to imidazo[1,2-a]pyridines are summarized in the table below.

Starting MaterialsReagents and ConditionsProduct
2-Aminopyridine, Aryl KetoneK2S2O8, I2 (catalyst)3-Aroylimidazo[1,2-a]-N-heterocycle
2-Aminopyridine, AcetophenoneCuI, Aerobic OxidationImidazo[1,2-a]pyridine
2-Aminopyridine, β-Keto EsterCBr4, Metal-freeImidazo[1,2-a]pyridine

Reactivity of the Bromine Atom at Position 5

The bromine atom at the 5-position of the pyridine ring is susceptible to displacement through both nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions, offering a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a well-established transformation, particularly when the ring is activated by electron-withdrawing groups organic-chemistry.orgnih.gov. The methylsulfonyl group at the 3-position of this compound significantly enhances the electrophilicity of the pyridine ring, making the bromine atom at position 5 a viable leaving group for SNAr reactions. While direct examples on this specific substrate are limited in the reviewed literature, the general principles of SNAr on electron-deficient pyridines suggest that nucleophiles such as amines, alkoxides, and thiolates could displace the bromide.

Palladium-Catalyzed Coupling Reactions at the C-Br Bond

The carbon-bromine bond at position 5 is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis beilstein-journals.orgnih.gov. These reactions allow for the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups.

Suzuki-Miyaura Coupling: This reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. A study on the closely related 5-bromo-2-methylpyridin-3-amine demonstrated its successful Suzuki-Miyaura coupling with various arylboronic acids in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ mdpi.comdoaj.orgresearchgate.net. This precedent strongly suggests that this compound would also be a suitable substrate for such transformations.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide organic-chemistry.orglibretexts.orgresearchgate.netscirp.orgsemanticscholar.org. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Bromo-pyridines are common substrates for this reaction, allowing for the introduction of alkynyl moieties.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide wikipedia.orglibretexts.orgnih.govresearchgate.netresearchgate.net. This reaction would allow for the introduction of a variety of primary and secondary amines at the 5-position of the pyridine ring.

The table below summarizes the key features of these palladium-catalyzed coupling reactions.

ReactionCoupling PartnersCatalyst SystemBond Formed
Suzuki-MiyauraOrganoboron Reagent, Aryl HalidePalladium Catalyst, BaseC-C
SonogashiraTerminal Alkyne, Aryl HalidePalladium Catalyst, Copper(I) Co-catalyst, BaseC-C (alkynyl)
Buchwald-HartwigAmine, Aryl HalidePalladium Catalyst, BaseC-N

Reactivity of the Methylsulfonyl Group

The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group that activates the pyridine ring towards nucleophilic attack. Furthermore, it can act as a leaving group in nucleophilic aromatic substitution reactions. Kinetic studies on substituted pyridines have shown that the methylsulfonyl group is readily replaced by nucleophiles such as methoxide ions rsc.org. This reactivity is attributed to the ability of the sulfonyl group to stabilize the negative charge in the Meisenheimer intermediate formed during the substitution process. In some heterocyclic systems, the methylsulfonyl group has been shown to be a more reactive leaving group than a chloro substituent rsc.org. This property can be exploited for the sequential functionalization of the pyridine ring, where the methylsulfonyl group is displaced by a nucleophile after a different position has been modified. For example, in pyrido[3,4-d]pyrimidines, a methylsulfonyl group can be displaced by a formamide under basic conditions acs.org.

Potential for Further Oxidation or Reduction

The this compound molecule possesses functional groups that can potentially undergo further oxidation or reduction, although the reactivity is highly dependent on the chosen reagents and reaction conditions.

The methylsulfonyl group is in a high oxidation state and is generally resistant to further oxidation. However, the pyridine ring itself can be susceptible to oxidation, typically at the nitrogen atom, to form a pyridine N-oxide. This transformation can be achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA). The introduction of an N-oxide functionality can significantly alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. For instance, the N-oxide can activate the pyridine ring for certain nucleophilic substitution reactions.

Regarding reduction , the pyridine ring can be reduced to a piperidine ring under harsh conditions, for example, using catalytic hydrogenation at high pressure and temperature or with strong reducing agents like sodium in boiling alcohol. However, such conditions might also affect other functional groups in the molecule. A milder approach could involve the use of reagents like samarium diiodide in the presence of water, which has been shown to reduce pyridine and its derivatives to piperidines at room temperature clockss.org. The bromo substituent can also be a site for reduction (dehalogenation), which can be achieved using various methods, including catalytic hydrogenation with a palladium catalyst or treatment with reducing agents like tributyltin hydride. The selective reduction of one functional group in the presence of others would require careful selection of the reducing agent and reaction conditions.

The potential for oxidation and reduction of related pyridine derivatives is summarized in the table below:

Functional GroupTransformationReagents and ConditionsPotential Outcome for this compound
Pyridine RingN-OxidationPeroxy acids (e.g., m-CPBA)Formation of this compound N-oxide
Pyridine RingReductionCatalytic hydrogenation (high pressure/temperature), SmI2/H2OFormation of 5-Bromo-3-(methylsulfonyl)piperidin-2-amine
Bromo GroupReduction (Dehalogenation)Catalytic hydrogenation (e.g., Pd/C, H2), Tributyltin hydrideFormation of 3-(Methylsulfonyl)pyridin-2-amine

Role as a Leaving Group or Activating Group

The functional groups on the this compound scaffold play crucial roles in directing its reactivity, acting as either leaving groups or activating/deactivating groups in various chemical transformations.

The bromo substituent at the 5-position is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions and is particularly well-suited for transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing methylsulfonyl group, facilitates these reactions.

The methylsulfonyl group is a strong electron-withdrawing group. This property has a significant impact on the reactivity of the pyridine ring. By withdrawing electron density, it deactivates the ring towards electrophilic aromatic substitution, which is already disfavored for pyridines. Conversely, this electron withdrawal activates the pyridine ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). In the case of this compound, the methylsulfonyl group at the 3-position enhances the electrophilicity of the ring, making the bromo group at the 5-position a more facile leaving group in SNAr and cross-coupling reactions.

The amino group at the 2-position is an electron-donating group through resonance, which can influence the regioselectivity of certain reactions. However, its activating effect might be counteracted by the strong electron-withdrawing nature of the methylsulfonyl group. The amino group itself can also be a site for derivatization, such as through acylation or alkylation.

The interplay of these groups makes this compound a valuable building block. The bromo group serves as a handle for introducing a wide variety of substituents through cross-coupling reactions, while the methylsulfonyl and amino groups modulate the reactivity of the pyridine core and provide additional points for modification.

Synthesis of Library Compounds and Analogues for Structure-Activity Relationship Studies

The structural features of this compound make it an excellent starting material for the synthesis of compound libraries for structure-activity relationship (SAR) studies. The presence of a modifiable bromo group allows for the systematic introduction of diverse chemical moieties, enabling the exploration of the chemical space around this scaffold to identify compounds with desired biological activities.

A common and powerful method for generating such libraries is through palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig reactions. These reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for library synthesis. For instance, the Suzuki-Miyaura coupling of this compound with a variety of boronic acids or esters would yield a library of 5-aryl- or 5-heteroaryl-3-(methylsulfonyl)pyridin-2-amines. This approach allows for the systematic variation of the substituent at the 5-position to probe its effect on biological activity.

The general scheme for a Suzuki-Miyaura cross-coupling reaction to generate a library of analogues is depicted below:

General Reaction Scheme:

A hypothetical library of compounds that could be synthesized from this compound for SAR studies is presented in the following table. This library focuses on varying the substituent at the 5-position using Suzuki coupling.

Compound IDR Group (at 5-position)Rationale for Inclusion in SAR Study
Parent BromoStarting material
A-1 PhenylBasic aromatic substituent
A-2 4-MethoxyphenylIntroduction of an electron-donating group
A-3 4-TrifluoromethylphenylIntroduction of an electron-withdrawing group
A-4 2-ThienylIntroduction of a heteroaromatic ring
A-5 3-PyridylIntroduction of a different pyridine ring
A-6 CyclohexylIntroduction of a non-aromatic, bulky group

Computational and Spectroscopic Characterization in Research

Computational Chemistry Approaches

Computational methods allow researchers to model molecular behavior and predict properties, guiding experimental work and providing a theoretical framework for understanding chemical phenomena.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 5-Bromo-3-(methylsulfonyl)pyridin-2-amine, DFT calculations would typically be performed using a basis set like B3LYP/6-311G(d,p) to optimize the molecular geometry and predict various electronic properties. chemaxon.commdpi.com Such studies can determine bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. Furthermore, DFT is used to calculate reactivity descriptors like electronegativity, chemical hardness, and electrophilicity, which are essential for predicting how the molecule will interact with other chemical species. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests higher reactivity. For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with biological receptors and other molecules. The MEP map uses a color scale to denote different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.gov Green represents areas of neutral potential. An MEP map of this compound would highlight the electronegative oxygen and nitrogen atoms as red or yellow regions and hydrogen atoms as blue regions.

Molecular Dynamics Simulations for Conformation and Interactions

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. This technique would allow researchers to explore the conformational landscape of this compound, identifying its most stable shapes and how it interacts with solvent molecules or biological targets. MD simulations provide insights into the flexibility of the molecule and the dynamics of its intermolecular interactions, which are crucial for applications in materials science and drug design.

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is the primary method for determining the structure of a newly synthesized compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.

¹H NMR: A proton NMR spectrum would provide information about the number of different types of protons in this compound, their chemical environment, and their proximity to one another. The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the amino group, and the protons of the methyl group in the methylsulfonyl substituent.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of chemically distinct carbon atoms in the molecule. The chemical shifts would be characteristic of the carbon's hybridization and its electronic environment (e.g., aromatic carbons, and the methyl carbon). chemaxon.com

While these analytical methods are standard for chemical characterization, specific published data applying them to this compound could not be located. The synthesis of related compounds, such as derivatives of 5-bromo-2-methylpyridin-3-amine (B1289001), has been reported with accompanying DFT and NMR analysis, but this data is not directly transferable due to significant structural and electronic differences. mdpi.com Therefore, a full computational and spectroscopic profile of this compound remains a subject for future research.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No experimental mass spectrometry data detailing the molecular weight confirmation or fragmentation analysis of this compound has been reported in peer-reviewed scientific literature. Therefore, a data table of its characteristic fragments cannot be provided.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

There are no published studies containing the experimental Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectra for this compound. Consequently, data tables listing characteristic IR absorption bands for its functional groups (such as N-H stretches for the amine, S=O stretches for the sulfonyl group, and C-Br stretches) or UV-Vis absorption maxima (λmax) related to its electronic transitions are not available.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases reveals no published X-ray crystal structure for this compound. As a result, information regarding its solid-state structure, including crystal system, space group, unit cell dimensions, and key bond lengths and angles, is not available. A data table summarizing these crystallographic parameters cannot be generated.

Future Directions and Research Gaps for 5 Bromo 3 Methylsulfonyl Pyridin 2 Amine Research

Untapped Synthetic Avenues for Novel Derivatives

The chemical structure of 5-Bromo-3-(methylsulfonyl)pyridin-2-amine is ripe for the application of modern synthetic methodologies to generate novel derivatives. The presence of the C5-bromo atom and the C2-amino group provides two primary handles for diversification.

Key synthetic strategies that remain largely untapped for this specific scaffold include:

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C5 position is an ideal substrate for a variety of well-established cross-coupling reactions. These methods could be used to introduce a wide range of substituents, systematically probing the structure-activity relationship (SAR). For instance, Suzuki coupling can be employed to introduce aryl or heteroaryl groups, while Buchwald-Hartwig amination could be used to install diverse secondary or tertiary amines. nih.govmdpi.com

Nucleophilic Aromatic Substitution (SNAr): While less common for bromopyridines compared to their chloro- or fluoro-analogs, under specific conditions, the bromine could potentially be displaced by strong nucleophiles, offering another route for introducing new functional groups.

A systematic exploration using these synthetic avenues could yield a diverse library of novel compounds for biological screening.

Table 1: Potential Synthetic Transformations for Derivative Synthesis

Reaction Type Reactive Site Potential Reagents Potential Products
Suzuki Coupling C5-Br Arylboronic acids, Pd catalyst, Base 5-Aryl-3-(methylsulfonyl)pyridin-2-amines
Buchwald-Hartwig Amination C5-Br Primary/Secondary amines, Pd catalyst, Base 5-(Amino)-3-(methylsulfonyl)pyridin-2-amines
Sonogashira Coupling C5-Br Terminal alkynes, Pd/Cu catalysts, Base 5-Alkynyl-3-(methylsulfonyl)pyridin-2-amines
N-Acylation C2-NH2 Acyl chlorides, Anhydrides N-(5-Bromo-3-(methylsulfonyl)pyridin-2-yl)amides

Comprehensive Biological Profiling of the Specific Compound

A significant research gap is the absence of a comprehensive biological profile for this compound. The pyridine (B92270) scaffold is a well-known "privileged structure" in medicinal chemistry, found in numerous drugs with diverse therapeutic applications, including anticancer, antiviral, and antimicrobial agents. nih.govmdpi.com Therefore, a broad screening approach is necessary to uncover its potential bioactivities.

Future research should focus on:

Antiproliferative Screening: The compound and its derivatives should be tested against a panel of human cancer cell lines representing various tumor types. Related aminopyrimidine structures have shown potent activity as kinase inhibitors, a major class of anticancer drugs. nih.gov

Kinase Inhibitory Assays: Given the prevalence of the aminopyridine scaffold in kinase inhibitors, the compound should be screened against a broad panel of human kinases to identify potential targets.

Antimicrobial Activity Testing: The compound should be evaluated for its efficacy against a range of pathogenic bacteria and fungi, as other pyridine-containing heterocycles have demonstrated antimicrobial properties. mdpi.com

General Pharmacological Profiling: A broad assessment of its effects on other major target classes, such as G-protein coupled receptors (GPCRs), ion channels, and proteases, could reveal unexpected therapeutic potential.

Advanced Mechanistic Studies and Target Identification

Should the comprehensive profiling reveal significant biological activity, the next critical step is to elucidate the compound's mechanism of action and identify its molecular target(s). This is arguably the most challenging and crucial phase in translating a bioactive compound into a therapeutic lead or research tool.

Methodologies to address this research gap include:

Affinity-Based Approaches: If a potent derivative is identified, it can be immobilized on a solid support (e.g., beads) to perform affinity chromatography. This involves passing cell lysates over the matrix to "pull down" binding proteins, which can then be identified by mass spectrometry.

Activity-Based Protein Profiling (ABPP): This technique uses reactive chemical probes to covalently label the active sites of entire enzyme families directly in complex biological systems, allowing for the identification of the target based on changes in labeling patterns upon treatment with the compound.

Computational and In Silico Methods: Molecular docking and pharmacophore modeling can be used to predict potential protein targets based on the compound's three-dimensional structure. These predictions can then be validated experimentally.

Genetic and Genomic Approaches: Techniques such as shRNA/siRNA or CRISPR-Cas9 screening can be used to identify genes that, when knocked down or knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway.

Development of Targeted Delivery Systems

For any bioactive derivative of this compound to become a viable therapeutic, its pharmacokinetic and pharmacodynamic properties must be optimized. Targeted delivery systems can enhance efficacy and reduce off-target toxicity. nih.gov

Future research in this area could explore:

Encapsulation in Nanocarriers: Liposomes, micelles, and polymeric nanoparticles can be used to encapsulate the compound. mdpi.com This can improve solubility, increase circulation time, and allow for passive targeting to tumors through the enhanced permeability and retention (EPR) effect.

Ligand-Directed Targeting: The surface of these nanocarriers can be decorated with targeting ligands—such as antibodies, peptides, or small molecules like folic acid—that bind to receptors overexpressed on the surface of target cells (e.g., cancer cells). mdpi.com

Prodrug Strategies: The compound could be chemically modified into an inactive prodrug that is selectively activated at the target site by specific enzymes or microenvironmental conditions (e.g., pH, redox potential).

Table 2: Potential Targeted Delivery Strategies

Delivery System Targeting Mechanism Potential Advantages
Liposomes Passive (EPR effect) or Active (Ligand-conjugated) Improved solubility, reduced systemic toxicity, enhanced tumor accumulation. nih.gov
Polymeric Nanoparticles Passive (EPR effect) or Active (Ligand-conjugated) Controlled release kinetics, high drug loading capacity.
Dendrimers Active (Surface functionalization with targeting moieties) Precisely defined structure, multivalency for enhanced targeting. mdpi.com

Application in Chemical Biology Tools and Probes

Beyond its therapeutic potential, this compound and its derivatives could be developed into valuable chemical biology tools to study biological processes. This involves converting a bioactive "hit" into a probe that can be used to interrogate a biological system.

Key avenues for development include:

Affinity Probes: A bioactive derivative could be functionalized with a biotin (B1667282) tag via a flexible linker. This allows for the capture and identification of protein binding partners (target validation) from cell lysates.

Fluorescent Probes: Conjugation of a fluorescent dye (e.g., fluorescein, rhodamine) would enable the visualization of the compound's subcellular localization and trafficking using fluorescence microscopy.

Photoaffinity Probes: Incorporation of a photo-reactive group (e.g., a diazirine or benzophenone) would allow for the formation of a covalent bond between the probe and its target protein upon UV irradiation. This is a powerful tool for unambiguously identifying direct binding partners in a complex biological milieu.

To achieve this, synthetic efforts would need to focus on identifying a position on the molecule where a linker can be attached without abolishing its biological activity. This "vector" position is often determined through detailed SAR studies.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-3-(methylsulfonyl)pyridin-2-amine, and how can purity be validated?

Methodological Answer: A common synthesis involves nucleophilic substitution or coupling reactions. For example, a related pyridine derivative (5-Bromo-3-(indan-1-yloxy)pyridin-2-amine) was synthesized by reacting 2-amino-5-bromopyridin-3-ol with an aryl methanesulfonate in DMF using Cs₂CO₃ as a base at 60°C, followed by extraction with EtOAc and purification via flash chromatography (10–50% EtOAc/heptane gradient) . For purity validation:

  • HPLC : Assess purity (>95% recommended).
  • NMR : Confirm absence of residual solvents (e.g., DMF) and byproducts.
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺).

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structure to confirm bond lengths, angles, and hydrogen bonding (e.g., N–H···N/Br interactions observed in analogs) . Use SHELX programs for refinement .
  • FT-IR : Identify key functional groups (e.g., S=O stretch at ~1150 cm⁻¹ for sulfonyl, N–H bend at ~1600 cm⁻¹).
  • SC-XRD : Analyze dihedral angles between aromatic rings and sulfonyl groups (e.g., ~57.6° in indane derivatives) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and experimental spectroscopic data?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict NMR chemical shifts or IR vibrations. Compare with experimental data.
  • Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to improve agreement with observed NMR shifts.
  • Hirshfeld Analysis : Map intermolecular interactions in crystal structures to explain packing anomalies .

Q. What mechanistic insights explain the reactivity of the sulfonyl group in cross-coupling reactions?

Methodological Answer:

  • Electrophilicity : The sulfonyl group activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) by withdrawing electron density.
  • Pd-Catalyzed Coupling : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to couple with boronic acids. Monitor reaction progress via TLC (Rf shift).
  • Competing Pathways : If debromination occurs, optimize ligand choice (e.g., XPhos) and temperature (60–80°C) to suppress side reactions.

Q. How can hydrogen bonding networks in the crystal lattice influence physicochemical properties?

Methodological Answer:

  • Hydrogen Bond Analysis : Identify N–H···N/Br interactions (e.g., N2–H2NA···N1 and N2–H2NB···Br1 in analogs) using Mercury software .
  • Thermal Stability : Correlate melting points (e.g., 195–217°C in pyridine derivatives ) with lattice energy from hydrogen bonds.
  • Solubility : Polar solvents (DMSO, EtOH) disrupt H-bonding, enhancing solubility compared to non-polar solvents.

Data Contradiction and Troubleshooting

Q. How should researchers address inconsistent yields in scaled-up syntheses?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control : At larger scales, prolonged heating may favor side products. Use microwave-assisted synthesis for rapid, controlled heating.
  • Purification : Replace flash chromatography with recrystallization (e.g., dichloroethane cooling ) for higher recovery.
  • Byproduct Identification : Conduct LC-MS to detect dimers or dehalogenated species; adjust stoichiometry of reagents (e.g., Cs₂CO₃ excess).

Q. What analytical approaches differentiate isosteric substituents (e.g., sulfonyl vs. carbonyl) in structural analogs?

Methodological Answer:

  • XPS : Sulfur 2p binding energy (~168 eV for sulfonyl vs. ~288 eV for carbonyl C=O).
  • ¹³C NMR : Carbonyl carbons resonate at ~170 ppm, while sulfonyl-attached carbons appear at ~140 ppm.
  • TGA : Sulfonyl derivatives exhibit higher thermal stability (decomposition >250°C) compared to carbonyl analogs.

Applications in Drug Development

Q. What role does this compound play in kinase inhibitor synthesis?

Methodological Answer:

  • Intermediate Utility : The bromine atom enables Pd-catalyzed cross-coupling to attach pharmacophores (e.g., in crizotinib analogs ).
  • Sulfonyl as H-Bond Acceptor : Enhances target binding (e.g., in ATP-binding pockets). Test inhibitory activity via enzymatic assays (IC₅₀ < 100 nM).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.